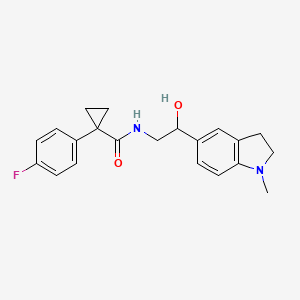

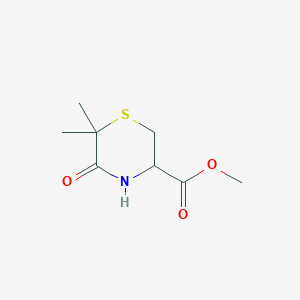

![molecular formula C12H17NO3S3 B3002665 8-((5-甲基噻吩-2-基)磺酰基)-1-氧杂-4-硫杂-8-氮杂螺[4.5]癸烷 CAS No. 1351586-23-6](/img/structure/B3002665.png)

8-((5-甲基噻吩-2-基)磺酰基)-1-氧杂-4-硫杂-8-氮杂螺[4.5]癸烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane" is a derivative within the class of spirooxazolidine-2,4-diones and related to various biologically active spiro compounds. These compounds have been studied for their potential as muscarinic agonists, which could be beneficial in treating dementia and other cognitive impairments . Additionally, spiro compounds have been explored for their anticancer properties, with some derivatives showing promising antiproliferative activities against various cancer cell lines .

Synthesis Analysis

The synthesis of spiro compounds related to "8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane" involves several key steps, including acid-catalyzed phenylsulfanyl migration and metal-catalyzed cascade cyclization . The synthesis of 8-oxa-2-azaspiro[4.5]decane, a structurally related compound, has been achieved using commercially available reagents, which suggests that similar methods could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by the presence of a spiro skeleton, which is a bicyclic system where two rings are joined at a single atom. The spirooxazolidine-2,4-diones, for instance, have strict structural requirements for muscarinic activity, indicating that the precise arrangement of atoms in the spiro skeleton is crucial for biological function . Stereochemistry plays a significant role in the synthesis and biological activity of these compounds, with the ability to control the syn- or anti-stereochemistry being important for their pharmacological properties .

Chemical Reactions Analysis

Spiro compounds can undergo various chemical reactions, including phenylsulfanyl migration and cascade cyclization, which are essential for constructing the complex spiro framework . These reactions are often stereochemically controlled, which can influence the biological activity of the resulting compounds. The sulfonyl group present in the compound of interest suggests that it may also participate in reactions typical of sulfonamides, such as the formation of sulfonamide bonds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane" are not detailed in the provided papers, related spiro compounds have been shown to exhibit moderate inhibitory activity against matrix metalloproteinase-2 (MMP-2) and antiproliferative activity against cancer cells . These activities suggest that the compound may have similar properties, including potential therapeutic applications. The presence of a sulfonyl group could also affect the solubility and stability of the compound, which are important factors in drug development.

科学研究应用

抗病毒特性

研究表明,源自螺噻唑烷酮骨架的化合物(包括 8-((5-甲基噻吩-2-基)磺酰基)-1-氧杂-4-硫杂-8-氮杂螺[4.5]癸烷等结构)具有抗病毒特性。例如,Apaydın 等人(2020 年)发现某些 N-(3-氧代-1-硫杂-4-氮杂螺[4.5]癸烷-4-基)甲酰胺衍生物对甲型流感 A/H3N2 病毒表现出很强的活性,表明这些化合物在抗病毒药物开发中的潜力 (Apaydın 等人,2020 年)。此外,已经发现这些衍生物可以抑制人冠状病毒 229E (Apaydın 等人,2020 年)。

合成应用

Ogurtsov 和 Rakitin(2020 年)开发了一种合成 8-氧杂-2-氮杂螺[4.5]癸烷的方法,证明了生产具有此类结构的生物活性化合物的可行性 (Ogurtsov & Rakitin, 2020)。Mai 等人(2010 年)描述了类似化合物(如 3-氨基-2,2-二甲基-8-硫杂-1-氮杂螺[4.5]癸烷)的合成,进一步说明了这些化合物在化学合成中的多功能性和适用性 (Mai 等人,2010 年)。

生物活性和药物发现

Geanes 等人(2016 年)的研究表明,基于 8-((1,3,5-三甲基-1H-吡唑-4-基)磺酰基)-1-氧杂-4-硫杂-8-氮杂螺[4.5]癸烷支架的化合物在药物发现的基于配体的虚拟筛选活动中得到应用,特别是作为 M5 毒蕈碱乙酰胆碱受体抑制剂 (Geanes 等人,2016 年)。

光学和结构应用

Kagawa 等人(1994 年)发现 8-(4'-乙酰苯基)-1,4-二氧杂-8-氮杂螺[4.5]癸烷 (APDA) 是非线性光学器件的有前途的材料,展示了该化合物在生物医学应用之外的用途 (Kagawa 等人,1994 年)。

未来方向

属性

IUPAC Name |

8-(5-methylthiophen-2-yl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S3/c1-10-2-3-11(18-10)19(14,15)13-6-4-12(5-7-13)16-8-9-17-12/h2-3H,4-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXPIWWZZYWBCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC3(CC2)OCCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B3002584.png)

![1,5-Dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B3002587.png)

![5-Ethyl-2-[1-(2-methylpropylsulfonyl)piperidin-4-yl]oxypyrimidine](/img/structure/B3002593.png)

![11-(4-Methoxypyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B3002599.png)

![3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone](/img/structure/B3002603.png)

![2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B3002605.png)